molecular formula C12H8ClNO3 B2968242 2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan CAS No. 56297-21-3

2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan

Cat. No.: B2968242
CAS No.: 56297-21-3
M. Wt: 249.65
InChI Key: AMXFBQZLYWQFDG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Chlorophenyl)-2-nitroethene” is a chemical compound with the molecular formula C8H6ClNO2 . It has several synonyms such as Nsc 2547, Brn 2208373, trans-4-Chloro-beta, p-Cloro-beta-nitrostirene, p-chloro-beta-nitro-styren, 4-CHLORO-BETA-NITROSTYRENE, 4’-CHLORO-BETA-NITROSTYRENE, p-chloro-beta-nitro-styrene, (E)-4-Chloro-β-nitrostyrene, (E)-p-Chloro-β-nitrostyrene .


Molecular Structure Analysis

The molecular weight of “1-(4-Chlorophenyl)-2-nitroethene” is 183.59 . The structure of this compound includes a nitro group (-NO2) and a chloro group (-Cl) attached to different carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The melting point of “1-(4-Chlorophenyl)-2-nitroethene” is reported to be between 112-116°C . The predicted boiling point is 299.0±15.0 °C and the predicted density is 1.324±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room at room temperature .

Safety and Hazards

This compound is classified as an irritant and has been assigned the hazard codes Xn . The GHS symbols for this compound are GHS07 and GHS08, and the signal word is "Danger" . The hazard statements include H302 (Harmful if swallowed) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P284 (Wear respiratory protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXFBQZLYWQFDG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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